4-(2-甲基丙氧基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

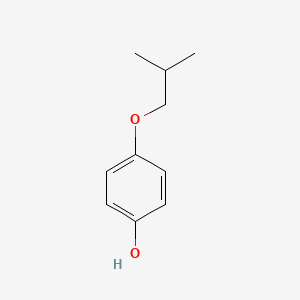

4-(2-Methylpropoxy)phenol is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 and is also known by the IUPAC name 4-isobutoxyphenol . It is typically stored at room temperature and is available in powder form .

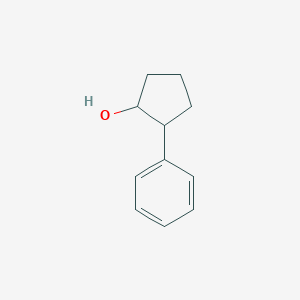

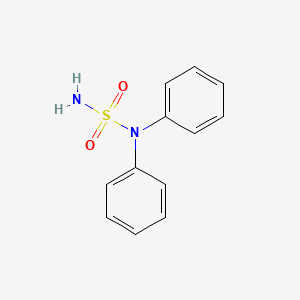

Molecular Structure Analysis

The molecular structure of 4-(2-Methylpropoxy)phenol consists of an aromatic ring bearing a hydroxyl group and a 2-methylpropoxy group . The InChI code for this compound is 1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 .Physical And Chemical Properties Analysis

4-(2-Methylpropoxy)phenol has a melting point of 52-54°C . It has a molecular weight of 166.22 g/mol, a XLogP3 value of 2.8, one hydrogen bond donor count, two hydrogen bond acceptor counts, and three rotatable bond counts . The exact mass and monoisotopic mass of the compound are 166.099379685 g/mol .科学研究应用

Synthesis of Bioactive Natural Products

4-(2-Methylpropoxy)phenol: serves as a building block in the synthesis of bioactive natural products. Its structural versatility allows for the creation of complex molecules with potential therapeutic effects, including anti-tumor and anti-inflammatory properties .

Conducting Polymers

This compound is utilized in the development of conducting polymers. These polymers have significant applications in electronics and materials science due to their ability to conduct electricity while maintaining the flexibility and processing advantages of polymers .

Antioxidants

In the realm of food preservation and material science, 4-(2-Methylpropoxy)phenol exhibits antioxidant properties. It can prevent oxidation, thereby extending the shelf life of perishable goods and improving the durability of materials .

Ultraviolet Absorbers

The compound is effective as an ultraviolet (UV) absorber. It can be incorporated into plastics, coatings, and textiles to protect against UV degradation, enhancing the longevity and performance of these materials .

Flame Retardants

Due to its thermal stability, 4-(2-Methylpropoxy)phenol is used as a flame retardant. It’s added to various materials to reduce flammability and increase resistance to fire, which is crucial for safety in numerous applications .

Plastics Industry

In the plastics industry, this phenolic compound improves the thermal stability of plastics. This enhancement allows for the production of plastics that can withstand higher temperatures without degrading .

Adhesives and Coatings

4-(2-Methylpropoxy)phenol: is also employed in the formulation of adhesives and coatings. It contributes to the adhesive properties and enhances the protective qualities of coatings, making them more resistant to environmental stressors .

Pharmaceutical Intermediates

Lastly, it acts as an intermediate in pharmaceutical synthesis. The compound’s chemical structure is manipulated to produce various pharmaceutical agents, playing a critical role in the development of new medications .

安全和危害

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

4-(2-Methylpropoxy)phenol is a phenolic compound . Phenolic compounds are known to have a wide range of targets due to their diverse structures and properties.

Mode of Action

Phenolic compounds, in general, are known to interact with their targets through various mechanisms, such as antioxidant activity, enzyme inhibition, and receptor binding . They can also induce rapid, uncontrolled growth in plants by mimicking the auxin growth hormone indoleacetic acid .

Biochemical Pathways

Phenolic compounds are secondary metabolites of plants and are synthesized through the shikimate and phenylpropanoid pathways . These pathways lead to the formation of a variety of phenolic compounds, including flavonoids . .

Pharmacokinetics

Phenolic compounds are known to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .

Result of Action

Phenolic compounds are known to have numerous biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

4-(2-methylpropoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-8(2)7-12-10-5-3-9(11)4-6-10/h3-6,8,11H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCXXKRPGNJTMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326627 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56069-36-4 |

Source

|

| Record name | 4-(2-methylpropoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。